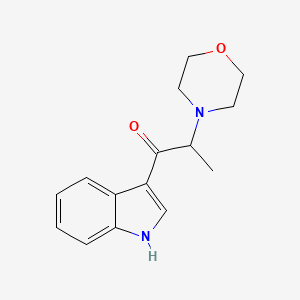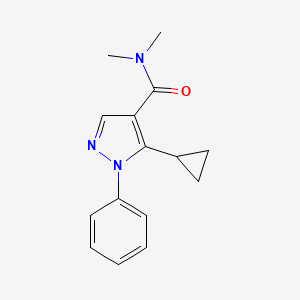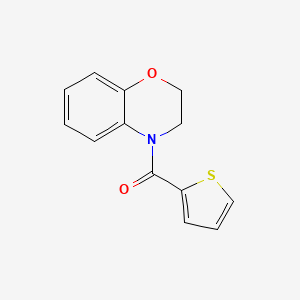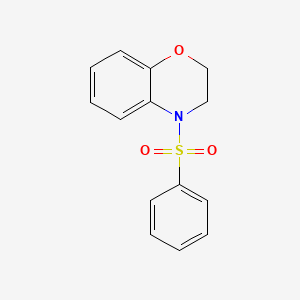
N-(4-imidazol-1-ylphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-imidazol-1-ylphenyl)-2,2-dimethylpropanamide, commonly known as Imidazole ketone eritoran (IKE), is a synthetic compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of Toll-like receptor 4 (TLR4) antagonists, which are known to have anti-inflammatory effects.
作用機序
Imidazole ketone eritoran acts as a TLR4 antagonist by binding to the receptor and preventing its activation. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger the immune response. By inhibiting TLR4 activation, Imidazole ketone eritoran reduces the production of pro-inflammatory cytokines and chemokines, and thus has anti-inflammatory effects.
Biochemical and Physiological Effects:
Imidazole ketone eritoran has been shown to reduce inflammation in various animal models of disease. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines such as IL-10. Imidazole ketone eritoran has also been shown to improve organ function in animal models of sepsis, acute lung injury, and ischemia-reperfusion injury.
実験室実験の利点と制限
Imidazole ketone eritoran has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models of disease, and its mechanism of action is well understood. However, Imidazole ketone eritoran has some limitations for lab experiments. It is a TLR4 antagonist, which means that it may have off-target effects on other immune receptors. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
For research on Imidazole ketone eritoran include:
1. Clinical trials to evaluate its safety and efficacy in human diseases such as sepsis, acute lung injury, and ischemia-reperfusion injury.
2. Development of more potent and selective TLR4 antagonists based on the structure of Imidazole ketone eritoran.
3. Investigation of the role of TLR4 in other diseases, and evaluation of the potential of TLR4 antagonists such as Imidazole ketone eritoran in these diseases.
4. Study of the pharmacokinetics and pharmacodynamics of Imidazole ketone eritoran in animal models and in humans.
5. Investigation of the potential of Imidazole ketone eritoran as a therapeutic agent in combination with other drugs.
合成法
The synthesis of Imidazole ketone eritoran involves the reaction between 4-(imidazol-1-yl)benzaldehyde and 2,2-dimethylpropanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain Imidazole ketone eritoran.
科学的研究の応用
Imidazole ketone eritoran has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of TLR4, which is involved in the immune response. Imidazole ketone eritoran has been studied in animal models of sepsis, acute lung injury, and ischemia-reperfusion injury, and has shown promising results in reducing inflammation and improving organ function.
特性
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-4-6-12(7-5-11)17-9-8-15-10-17/h4-10H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBXPLXZRFRUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7496918.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7496949.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7496968.png)

![2-[2-(dimethylamino)-2-oxoethoxy]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7496984.png)

![2,3-Dihydro-1,4-benzoxazin-4-yl-[3-(dimethylamino)phenyl]methanone](/img/structure/B7497006.png)
![6-(2-Ethyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7497011.png)
![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)
